

# A Technical Guide to the Natural Sources and Producers of 2,3-Butanediol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Butanediol

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This in-depth technical guide provides a comprehensive overview of the natural sources and microbial producers of **2,3-Butanediol** (2,3-BDO), a versatile platform chemical with significant applications in the chemical, pharmaceutical, and biofuel industries. This document details the primary microbial producers, the biosynthetic pathways involved, quantitative production data, and detailed experimental protocols for the production, quantification, and analysis of 2,3-BDO.

## Natural Occurrence and Microbial Producers

**2,3-Butanediol** is a naturally occurring organic compound found in a variety of sources, including cocoa butter, sweet corn, and the roots of *Ruta graveolens*[1]. However, the most significant and industrially viable sources of 2,3-BDO are microbial fermentations. A diverse range of microorganisms, including bacteria, yeast, and fungi, are capable of producing 2,3-BDO, often as a product of mixed-acid fermentation to prevent intracellular acidification and to regulate the NADH/NAD<sup>+</sup> ratio[2][3][4].

## Bacterial Producers

Bacteria are the most extensively studied and efficient producers of 2,3-BDO. Several genera are known for their high yields and productivity. The most notable bacterial producers belong to the genera *Klebsiella*, *Enterobacter*, *Bacillus*, *Serratia*, and *Paenibacillus*[5][6]. *Klebsiella pneumoniae* and *Klebsiella oxytoca* are particularly well-known for their ability to produce high titers of 2,3-BDO, in some cases exceeding 150 g/L in fed-batch fermentations[4].

## Yeast and Fungal Producers

While generally producing lower yields than bacteria, certain yeasts and fungi are also natural or engineered producers of 2,3-BDO. *Saccharomyces cerevisiae*, a widely used industrial microorganism, has been metabolically engineered to produce 2,3-BDO at high concentrations[6]. Other yeasts, such as those from the genera *Candida* and *Pichia*, have also been investigated for their 2,3-BDO production capabilities.

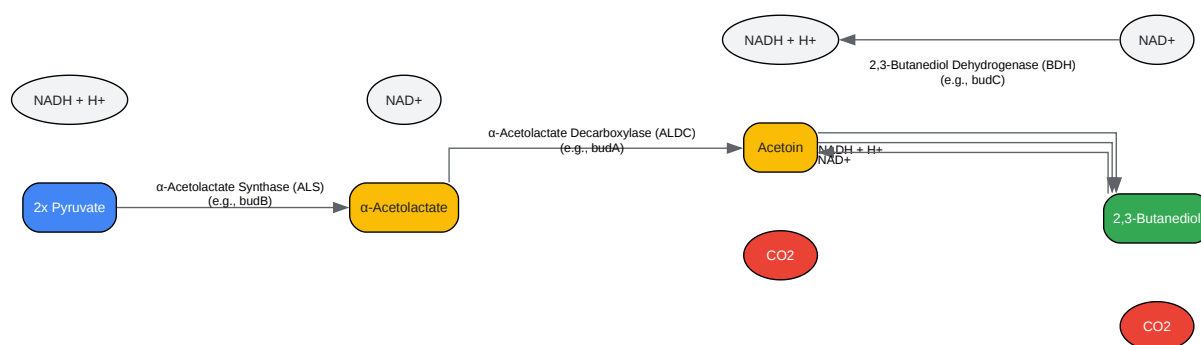
## Biosynthetic Pathways of 2,3-Butanediol

The microbial production of **2,3-Butanediol** predominantly occurs through a conserved metabolic pathway starting from pyruvate, a central intermediate in glycolysis. The pathway consists of three key enzymatic steps.

The primary pathway for 2,3-BDO synthesis involves the following enzymes:

- $\alpha$ -Acetolactate Synthase (ALS): Catalyzes the condensation of two pyruvate molecules to form  $\alpha$ -acetolactate. In *Klebsiella*, this enzyme is encoded by the *budB* gene[3][4].
- $\alpha$ -Acetolactate Decarboxylase (ALDC): Converts  $\alpha$ -acetolactate to acetoin. The corresponding gene in *Klebsiella* is *budA*[3][4].
- **2,3-Butanediol** Dehydrogenase (BDH) / Acetoin Reductase (AR): Reduces acetoin to **2,3-butanediol**, a reaction that is often reversible and plays a role in regenerating NAD+[2]. In *Klebsiella*, this final step is catalyzed by the product of the *budC* gene[3][4].

The regulation of this pathway is complex and is influenced by factors such as oxygen availability, pH, and the intracellular NADH/NAD+ ratio[2][7].



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Fig. 1: Microbial biosynthesis pathway of **2,3-Butanediol** from pyruvate.

## Quantitative Data on 2,3-Butanediol Production

The following tables summarize the quantitative data for 2,3-BDO production by various wild-type and engineered microorganisms under different fermentation conditions and using various feedstocks.

Table 1: **2,3-Butanediol** Production by Wild-Type Bacterial Strains

Microorg anism	Carbon Source	Fermenta tion Mode	Titer (g/L)	Yield (g/g)	Productiv ity (g/L/h)	Referenc e
Klebsiella pneumonia e DSM 2026	Glucose	Fed-batch	50.9	-	-	<a href="#">[8]</a>
Klebsiella oxytoca ATCC 43863	Glucose	Fed-batch	34.1	-	-	<a href="#">[8]</a>
Klebsiella oxytoca FMCC-197	Sucrose/M olasses	Fed-batch	~115	0.40	1.80	<a href="#">[9]</a>
Bacillus subtilis GD5	Sucrose	Fed-batch	42.31	0.52	0.33	<a href="#">[2]</a>
Enterobact er cloacae SG1	Oat hull hydrolysate	Batch	37.59	-	-	<a href="#">[10]</a>
Enterobact er cloacae SG1	Spruce bark hydrolysate	Batch	26.74	-	-	<a href="#">[10]</a>

Table 2: **2,3-Butanediol** Production by Engineered Microorganisms

Microorganism	Genetic Modification	Carbon Source	Fermentation Mode	Titer (g/L)	Yield (g/g)	Productivity (g/L/h)	Reference
Klebsiella pneumoniae (mutant)	ldhA and pflB deletion	Glucose	Batch	-	0.49 (92.2% of theoretical)	-	[5]
Klebsiella oxytoca M1 (AR overexpression)	Overexpression of acetoin reductase	Glucose	Fed-batch	118.5	0.40	-	[11]
Escherichia coli (engineered)	Expression of B. subtilis pathway	Glucose	Batch	11	0.48	-	[12]
Saccharomyces cerevisiae (engineered)	Deletion of ADH1, ADH3, ADH5	Glucose	Batch	1.64	0.093	-	[7]
Parageobacillus thermoglucosidarius (engineered)	Engineered pathway, deletion of byproduct pathways	Glucose	Batch	15.6	-	-	[13]

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of **2,3-Butanediol**.

## Fermentation Protocol for 2,3-Butanediol Production using *Klebsiella oxytoca*\*\*

This protocol is adapted from studies on high-yield 2,3-BDO production.

### 1. Media Preparation:

- Seed Culture Medium (LB Medium):
  - 10 g/L Tryptone
  - 5 g/L Yeast Extract
  - 10 g/L NaCl
  - Adjust pH to 7.0.
- Fermentation Medium (Defined Medium):
  - 13.7 g/L  $K_2HPO_4$
  - 2 g/L  $KH_2PO_4$
  - 3.3 g/L  $(NH_4)_2HPO_4$
  - 6.6 g/L  $(NH_4)_2SO_4$
  - 0.25 g/L  $MgSO_4 \cdot 7H_2O$
  - 0.05 g/L  $FeSO_4 \cdot 7H_2O$
  - 0.001 g/L  $ZnSO_4 \cdot 7H_2O$
  - 0.01 g/L  $MnSO_4 \cdot H_2O$
  - 0.01 g/L  $CaCl_2 \cdot 2H_2O$

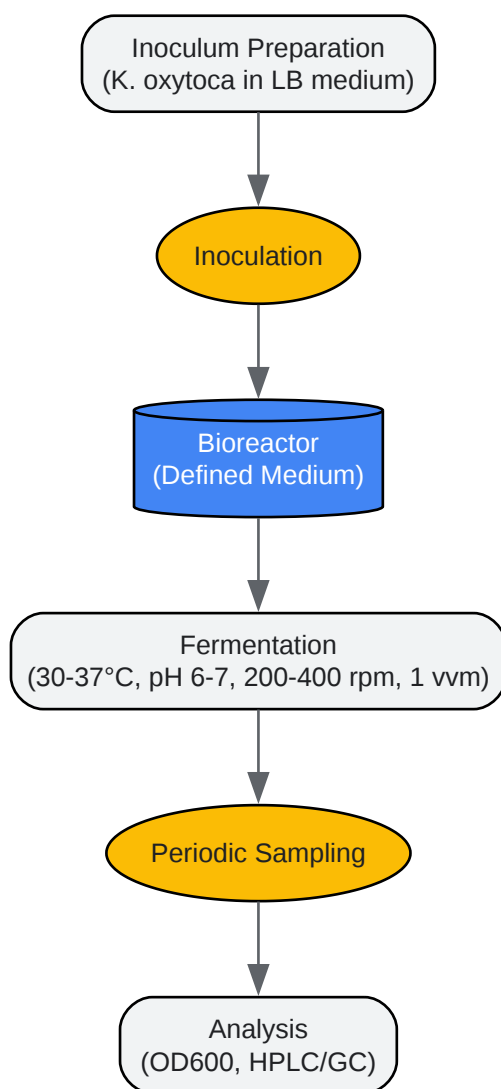
- 0.05 g/L EDTA
- Glucose as required (e.g., 60-100 g/L for batch, with feeding for fed-batch).
- For enhanced production, supplement with 5 g/L yeast extract and 10 g/L casamino acids.

## 2. Inoculum Preparation:

- Inoculate a single colony of *K. oxytoca* into 50 mL of LB medium in a 250 mL flask.
- Incubate at 30°C with shaking at 200 rpm for 12-16 hours.

## 3. Fermentation:

- Inoculate the fermentation medium with the seed culture to an initial OD<sub>600</sub> of approximately 0.2.
- Fermentation is typically carried out in a bioreactor with the following conditions:
  - Temperature: 30-37°C.
  - pH: Maintained at 6.0-7.0 by automatic addition of 5 M NaOH.
  - Agitation: 200-400 rpm.
  - Aeration: 1 vvm (air volume per volume of medium per minute).
- For fed-batch fermentation, a concentrated glucose solution is fed to maintain the glucose concentration at a desired level.
- Samples are withdrawn periodically for analysis of cell growth (OD<sub>600</sub>) and metabolite concentrations.



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Fig. 2: General workflow for microbial fermentation of **2,3-Butanediol**.

## Quantification of 2,3-Butanediol by Gas Chromatography (GC-FID)

### 1. Sample Preparation:

- Centrifuge the fermentation broth at 10,000 x g for 10 minutes to remove cells.
- Filter the supernatant through a 0.22 µm syringe filter.



- For some applications, liquid-liquid extraction with a solvent like ethyl acetate may be performed.

## 2. GC-FID Analysis:

- Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A chiral column is required for separating stereoisomers (e.g., CP-Chirasil-Dex CB).
- Carrier Gas: Helium or Nitrogen.
- Temperature Program:
  - Injector Temperature: 250°C.
  - Detector Temperature: 250°C.
  - Oven Temperature: Start at 60°C for 1 min, then ramp to 120°C at 10°C/min, followed by a ramp to 200°C at 40°C/min.
- Quantification: Use an external standard curve prepared with known concentrations of 2,3-BDO.

## Cloning of 2,3-Butanediol Biosynthesis Genes in *E. coli*\*\*

This is a generalized protocol for expressing the key enzymes for 2,3-BDO production in a host like *E. coli*.

### 1. Gene Amplification:

- Amplify the genes encoding  $\alpha$ -acetolactate synthase (alsS or budB),  $\alpha$ -acetolactate decarboxylase (alsD or budA), and **2,3-butanediol** dehydrogenase (bdhA or budC) from the genomic DNA of a known producer (e.g., *Bacillus subtilis* or *Klebsiella pneumoniae*) using PCR with primers containing appropriate restriction sites.

### 2. Vector Preparation:

- Digest an expression vector (e.g., pET series or pUC series) with the corresponding restriction enzymes.

- Dephosphorylate the vector to prevent self-ligation.

### 3. Ligation:

- Ligate the amplified gene fragments into the digested vector using T4 DNA ligase.

### 4. Transformation:

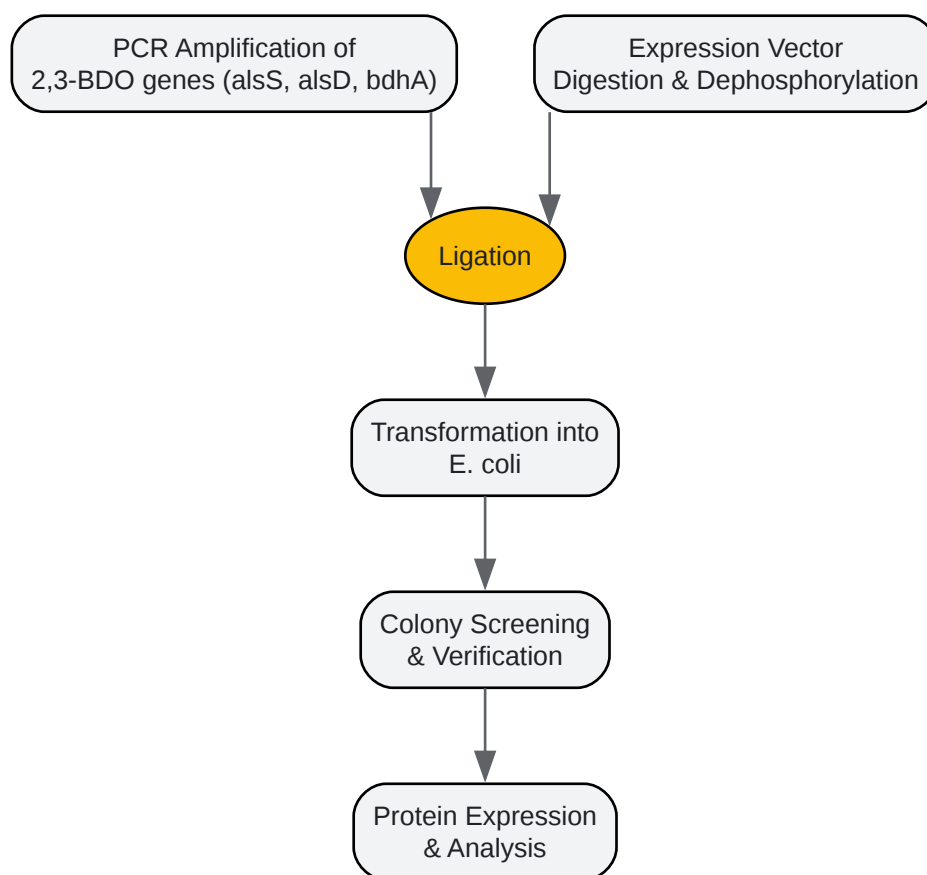
- Transform the ligation mixture into a competent *E. coli* strain (e.g., DH5 $\alpha$  for cloning, BL21(DE3) for expression).

### 5. Screening and Verification:

- Select transformed colonies on antibiotic-containing plates.
- Verify the correct insertion by colony PCR and restriction digestion of the plasmid DNA.
- Sequence the insert to confirm its identity and integrity.

### 6. Expression:

- Induce protein expression in a suitable *E. coli* expression host, typically by adding IPTG if using an inducible promoter.
- Confirm protein expression by SDS-PAGE.



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Fig. 3: A generalized workflow for cloning 2,3-BDO biosynthesis genes.

## Enzyme Assays

### 1. $\alpha$ -Acetolactate Synthase (ALS) Assay:

- This assay is based on the conversion of the unstable product,  $\alpha$ -acetolactate, to acetoin, which can be colorimetrically detected.
- Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.0), 40 mM sodium pyruvate, 1 mM  $\text{MgCl}_2$ , 1 mM thiamine pyrophosphate (TPP), and 10  $\mu\text{M}$  FAD.
- Procedure:
  - Add the enzyme preparation to the reaction mixture and incubate at 37°C for 10-30 minutes.

- Stop the reaction by adding sulfuric acid.
- Add creatine and  $\alpha$ -naphthol solutions and incubate at 60°C for 15 minutes to allow for color development.
- Measure the absorbance at 525 nm.
- One unit of activity is defined as the amount of enzyme that produces 1  $\mu$ mol of acetoin per minute.

## 2. **2,3-Butanediol** Dehydrogenase (BDH) / Acetoin Reductase (AR) Assay:

- This assay measures the oxidation of NADH or NADPH coupled with the reduction of acetoin.
- Reaction Mixture: 33 mM potassium phosphate buffer (pH 7.0), 0.2 mM NADH or NADPH, and 50 mM acetoin.
- Procedure:
  - Add the enzyme preparation to the reaction mixture.
  - Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH/NADPH.
  - One unit of activity is defined as the amount of enzyme that oxidizes 1  $\mu$ mol of NADH or NADPH per minute.

## Conclusion

The microbial production of **2,3-Butanediol** represents a promising and sustainable alternative to petrochemical-based synthesis. Significant progress has been made in identifying and engineering robust microbial strains for high-titer production. This guide provides a foundational understanding of the key microorganisms, metabolic pathways, and experimental methodologies essential for researchers and professionals in the field. Further research into metabolic engineering, fermentation optimization, and downstream processing will continue to enhance the economic viability of bio-based 2,3-BDO production.

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- To cite this document: BenchChem. [A Technical Guide to the Natural Sources and Producers of 2,3-Butanediol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b046004#natural-sources-and-producers-of-2-3-butanediol>]

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